molecular formula C14H20O2 B310699 2,4-Dimethylphenyl 2-ethylbutanoate

2,4-Dimethylphenyl 2-ethylbutanoate

Cat. No.: B310699
M. Wt: 220.31 g/mol
InChI Key: YOAKRADUIQHREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl 2-ethylbutanoate is an ester compound comprising a 2,4-dimethyl-substituted phenyl group esterified with 2-ethylbutanoic acid. The compound’s branched alkyl chain (2-ethylbutanoate) and aromatic substituents (2,4-dimethylphenyl) suggest moderate lipophilicity and steric hindrance, which may influence applications in polymer stabilizers, fragrances, or pharmaceutical intermediates .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2-ethylbutanoate

InChI

InChI=1S/C14H20O2/c1-5-12(6-2)14(15)16-13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3

InChI Key

YOAKRADUIQHREC-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(CC)C(=O)OC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Evidence

The following structurally related compounds are identified across the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
2-Methylphenyl 2-methylpropanoate Phenyl (2-CH₃), propanoate (2-CH₃) C₁₁H₁₄O₂ 178.23 g/mol Shorter alkyl chain; higher volatility
Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate Phenyl, cyano (C≡N), dimethylbutanoate C₁₅H₁₉NO₂ 245.32 g/mol Polar cyano group enhances solubility
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate Methoxy, epoxy (oxirane), methylbutanoate C₁₆H₂₀O₅ 292.33 g/mol Epoxy group increases reactivity
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Dioxobutanoate, methoxyphenyl C₁₃H₁₄O₅ 262.25 g/mol Keto groups confer rigidity

Key Differences and Implications

Alkyl Chain Branching: 2,4-Dimethylphenyl 2-ethylbutanoate features a branched 2-ethylbutanoate chain, likely increasing steric hindrance compared to linear analogs like ethyl 3-phenylpropanoate (MW: 178.23 g/mol, ). This branching may reduce enzymatic degradation rates in biological systems .

Aromatic Substituents :

  • The 2,4-dimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring’s stability compared to methoxy- or epoxy-substituted analogs (e.g., ). Methoxy groups (electron-donating) and epoxy groups (electron-withdrawing) alter reactivity in photochemical or catalytic applications .

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